molecular formula C9H12N2O2 B8573055 3-Nitro-2,4-dimethyl-benzylamine

3-Nitro-2,4-dimethyl-benzylamine

Cat. No. B8573055
M. Wt: 180.20 g/mol
InChI Key: UXPDPRAWIPQIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08759537B2

Procedure details

A mixture of N-(3-nitro-2,4-dimethyl-benzyl)-2,2,2-trifluoroacetamide (1.53 g, 5.54 mmol), 4M NaOH-solution (6.9 mL, 28 mmol) and MeOH (30 mL) is refluxed for 2 h. Then the mixture is concentrated, diluted with water and extracted with EtOAc. The organic phase is dried with Na2SO4, filtered and concentrated.
Name
N-(3-nitro-2,4-dimethyl-benzyl)-2,2,2-trifluoroacetamide
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH3:19])=[C:6]([CH:15]=[CH:16][C:17]=1[CH3:18])[CH2:7][NH:8]C(=O)C(F)(F)F)([O-:3])=[O:2].[OH-].[Na+]>CO>[N+:1]([C:4]1[C:5]([CH3:19])=[C:6]([CH:15]=[CH:16][C:17]=1[CH3:18])[CH2:7][NH2:8])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
N-(3-nitro-2,4-dimethyl-benzyl)-2,2,2-trifluoroacetamide
Quantity
1.53 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(CNC(C(F)(F)F)=O)C=CC1C)C
Name
Quantity
6.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture is concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C(=C(CN)C=CC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.